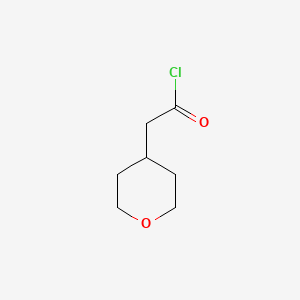
2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid” is a chemical compound with the CAS Number: 1017138-83-8 and a molecular weight of 240.26 . Its IUPAC name is 2-(2,3-dihydro-1H-indol-1-yl)nicotinic acid .
Molecular Structure Analysis
The InChI code for “2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid” is 1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) .Applications De Recherche Scientifique
Antitumor Agent
Indole derivatives, including compounds like 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid, have shown potential as chemotherapeutic agents. Their antitumor properties have been a significant focus in recent scientific research, with progress in synthetic development for cancer treatment applications .
Treatment of Microbial Infections
Synthesized indole compounds are increasingly recognized for their ability to treat microbial infections. They exhibit various biologically vital properties that make them suitable for combating different types of disorders in the human body .
Anti-HIV Activity
Novel indolyl derivatives have been reported to possess anti-HIV properties. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1, showcasing the versatility of indole compounds in antiviral research .
Plant Hormone Research
Indole-3-acetic acid, a derivative of indole produced by the degradation of tryptophan in higher plants, highlights the importance of indole derivatives in plant biology. These compounds play a crucial role in plant growth and development .
Antimicrobial Applications
Indole derivatives have also been synthesized to create compounds with promising antimicrobial results. This includes the development of ethyl thiourea derivatives that target microbial pathogens .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(2,3-dihydro-1h-indol-1-yl)nicotinic acid, bind with high affinity to multiple receptors . This suggests that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may interact with its targets in a manner that leads to diverse biological effects.
Biochemical Pathways
Given the broad biological activities of indole derivatives , it can be inferred that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
The broad biological activities of indole derivatives suggest that 2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-5-3-8-15-13(11)16-9-7-10-4-1-2-6-12(10)16/h1-6,8H,7,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBCHINHKPQKEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-indol-1-YL)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325026.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1325027.png)
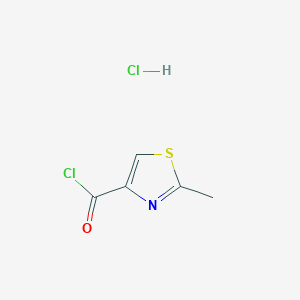
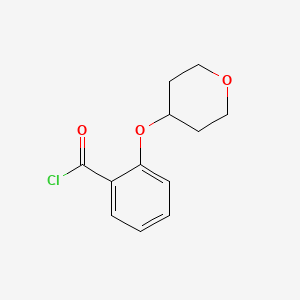
![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
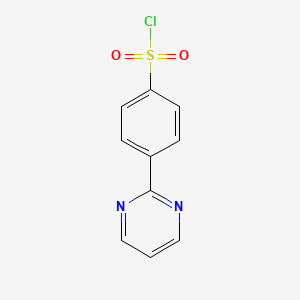
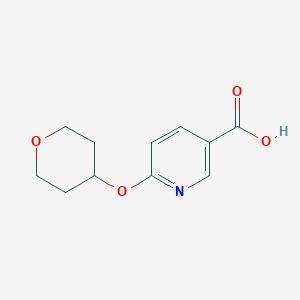
![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)
![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)
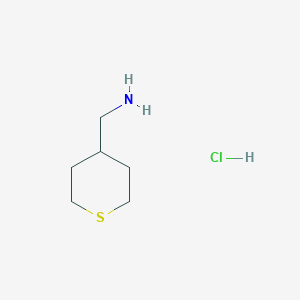
![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)
![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)

